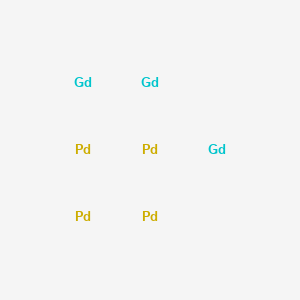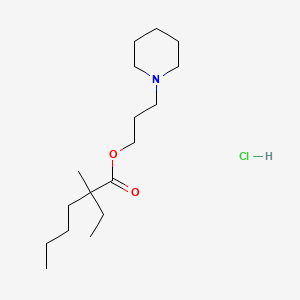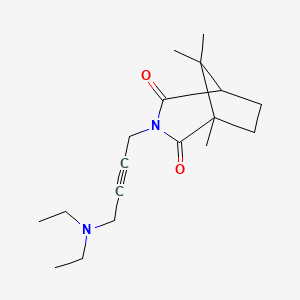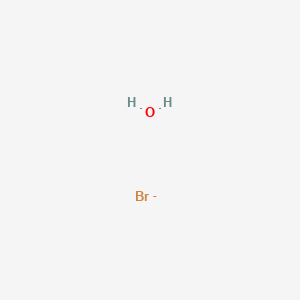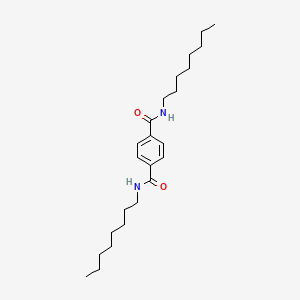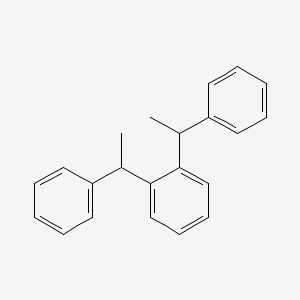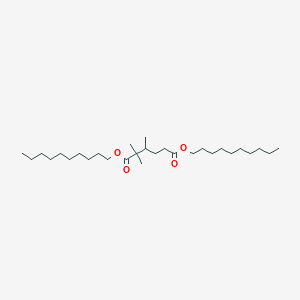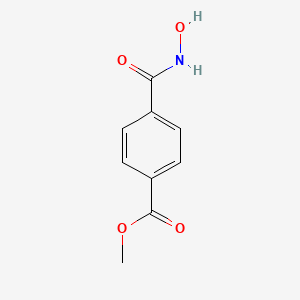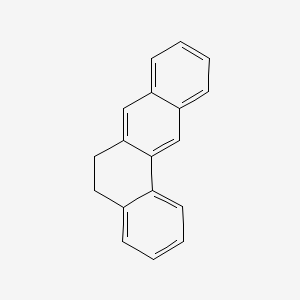
Dibutyl (2-hydroxyethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl (2-hydroxyethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a 2-hydroxyethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dibutyl (2-hydroxyethyl)phosphonate can be synthesized through the esterification of phosphonic acid with butanol and 2-hydroxyethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high-quality products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phosphonic acid derivatives.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are commonly employed.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Dibutyl (2-hydroxyethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biomimetic agent due to its structural similarity to natural phosphonates.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in inhibiting certain enzymes.
Industry: It is used as a surfactant in flotation processes and as an additive in lubricants and plasticizers.
Mécanisme D'action
The mechanism of action of dibutyl (2-hydroxyethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and phosphonate groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
- Dibutyl (2-hydroxyamino)-2-oxoethyl phosphonate
- Dibutyl (2-hydroxyethyl)phosphite
- Dibutyl (2-hydroxyethyl)phosphine oxide
Comparison: Dibutyl (2-hydroxyethyl)phosphonate is unique due to its specific combination of hydroxyl and phosphonate groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different reactivity patterns in oxidation and reduction reactions, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
51840-42-7 |
|---|---|
Formule moléculaire |
C10H23O4P |
Poids moléculaire |
238.26 g/mol |
Nom IUPAC |
2-dibutoxyphosphorylethanol |
InChI |
InChI=1S/C10H23O4P/c1-3-5-8-13-15(12,10-7-11)14-9-6-4-2/h11H,3-10H2,1-2H3 |
Clé InChI |
DZKGOUAJGXBHRY-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(CCO)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14660670.png)
